molecular formula C16H11NO3 B3837524 1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione

1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione

Cat. No. B3837524
M. Wt: 265.26 g/mol
InChI Key: BQAIGERGJPVANG-UHFFFAOYSA-N
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Description

“1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione” is a complex organic compound. It is an aromatic compound that has two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them . It is a volatile white solid that is soluble in nonpolar organic solvents .


Synthesis Analysis

A novel approach to the synthesis of naphtho [1,2- b ]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of benzene ring via elimination of water molecule .


Molecular Structure Analysis

The molecular structure of “1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione” is complex. It is a heterocyclic organic compound with a chemical structure that includes two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .


Chemical Reactions Analysis

Dibenzofuran is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of DBF as a heat transfer agent . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of DBF with butyl lithium results in di lithiation .


Physical And Chemical Properties Analysis

Dibenzofuran is a volatile white solid that is soluble in nonpolar organic solvents . It has a high thermal stability, deep highest occupied molecular orbital energy levels (−6.61 to −6.95 eV), and high triplet energy (ET) (2.68–2.95 eV) .

properties

IUPAC Name

1-dibenzofuran-3-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-7-8-16(19)17(15)10-5-6-12-11-3-1-2-4-13(11)20-14(12)9-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAIGERGJPVANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dibenzo[b,d]furan-3-yl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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